molecular formula C15H12ClNO4 B11962846 Piperonyl N-(4-chlorophenyl)carbamate CAS No. 6664-62-6

Piperonyl N-(4-chlorophenyl)carbamate

Cat. No.: B11962846
CAS No.: 6664-62-6
M. Wt: 305.71 g/mol
InChI Key: WBHZUBCSWXVXIL-UHFFFAOYSA-N
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Description

Piperonyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a piperonyl and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonyl N-(4-chlorophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of piperonyl alcohol with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperonyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperonyl and chlorophenyl groups.

    Reduction: Reduced forms of the carbamate group, potentially leading to amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Piperonyl N-(4-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of pesticides and fungicides due to its carbamate structure.

Mechanism of Action

The mechanism of action of Piperonyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase by carbamylating the active site. This inhibition can lead to the accumulation of acetylcholine, resulting in various physiological effects. The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Piperonyl N-(2-chlorophenyl)carbamate
  • Piperonyl N-(3-chlorophenyl)carbamate
  • Piperonyl N-(2,4-dichlorophenyl)carbamate
  • Piperonyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

Piperonyl N-(4-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different chlorine positions, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .

Properties

CAS No.

6664-62-6

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C15H12ClNO4/c16-11-2-4-12(5-3-11)17-15(18)19-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18)

InChI Key

WBHZUBCSWXVXIL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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